N,2-dimethyl-5-{[2-(morpholin-4-yl)ethyl]sulfamoyl}benzamide
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Overview
Description
N,2-dimethyl-5-{[2-(morpholin-4-yl)ethyl]sulfamoyl}benzamide is a complex organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a benzamide core, which is substituted with a dimethyl group and a morpholin-4-yl ethylsulfamoyl group. The unique structure of this compound makes it of interest in various scientific research fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,2-dimethyl-5-{[2-(morpholin-4-yl)ethyl]sulfamoyl}benzamide typically involves the condensation of a carboxylic acid with an amine. One common method involves the use of diatomite earth immobilized with a Lewis acidic ionic liquid, such as ZrCl4, under ultrasonic irradiation . This method is advantageous due to its high efficiency, low reaction times, and eco-friendly process.
Industrial Production Methods
In an industrial setting, the production of benzamide derivatives often involves high-temperature reactions between carboxylic acids and amines. The use of solid acid catalysts and ultrasonic irradiation can enhance the efficiency and yield of the reaction . These methods are scalable and can be adapted for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N,2-dimethyl-5-{[2-(morpholin-4-yl)ethyl]sulfamoyl}benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible due to the presence of the benzamide core and the morpholin-4-yl ethylsulfamoyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
N,2-dimethyl-5-{[2-(morpholin-4-yl)ethyl]sulfamoyl}benzamide has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of various diseases.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of N,2-dimethyl-5-{[2-(morpholin-4-yl)ethyl]sulfamoyl}benzamide involves its interaction with specific molecular targets and pathways. This compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. For example, it may act as an inhibitor of mitogen-activated protein kinase, interfering with cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
3-fluoro-5-morpholin-4-yl-N-[1-(2-pyridin-4-ylethyl)-1H-indol-6-yl]benzamide: This compound shares a similar benzamide core and morpholine group but differs in its additional substituents.
N-[2-(dimethylamino)ethyl]-N-methyl-2-(morpholin-4-yl)acetamide: Another compound with a morpholine group, used in different applications.
Uniqueness
N,2-dimethyl-5-{[2-(morpholin-4-yl)ethyl]sulfamoyl}benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a dimethyl group and a morpholin-4-yl ethylsulfamoyl group makes it particularly versatile in various research and industrial applications.
Properties
IUPAC Name |
N,2-dimethyl-5-(2-morpholin-4-ylethylsulfamoyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O4S/c1-12-3-4-13(11-14(12)15(19)16-2)23(20,21)17-5-6-18-7-9-22-10-8-18/h3-4,11,17H,5-10H2,1-2H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIYKFVSHLOSQMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NCCN2CCOCC2)C(=O)NC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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